2-Bromo-1-{4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}ethan-1-one

Catalog No.
S13984616
CAS No.
M.F
C8H11BrO2
M. Wt
219.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-1-{4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}...

Product Name

2-Bromo-1-{4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}ethan-1-one

IUPAC Name

2-bromo-1-(4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)ethanone

Molecular Formula

C8H11BrO2

Molecular Weight

219.08 g/mol

InChI

InChI=1S/C8H11BrO2/c1-7-3-8(4-7,11-5-7)6(10)2-9/h2-5H2,1H3

InChI Key

GRSCLBTYXIDMRY-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C1)(OC2)C(=O)CBr

2-Bromo-1-{4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}ethan-1-one, also known by its IUPAC name, is a bicyclic compound characterized by a unique structural framework that includes a bromine atom and a ketone functional group. The molecular formula for this compound is C₈H₁₁BrO₂, and it has a molecular weight of 219.08 g/mol. The compound features a bicyclic structure formed by the fusion of two rings, which contributes to its distinctive chemical properties and potential biological activities .

Typical of bromoalkanes and ketones. Notably, it can undergo:

  • Nucleophilic substitution: The bromine atom can be replaced by nucleophiles, leading to the formation of new compounds.
  • Reduction reactions: The ketone functional group can be reduced to an alcohol, altering its reactivity and properties.
  • Elimination reactions: Under certain conditions, the compound can lose hydrogen bromide, resulting in the formation of alkenes.

The synthesis of 2-bromo-1-{4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}ethan-1-one typically involves multi-step synthetic routes that may include:

  • Formation of the bicyclic structure: This can be achieved through cyclization reactions involving appropriate precursors.
  • Bromination: The introduction of the bromine atom can be accomplished using brominating agents under controlled conditions.
  • Ketone formation: The final step usually involves oxidation or other methods to ensure the presence of the ketone functional group.

These synthetic approaches require careful optimization of reaction conditions to achieve high yields and purity .

2-Bromo-1-{4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}ethan-1-one has potential applications in various fields:

  • Medicinal chemistry: As a building block for synthesizing novel pharmaceuticals.
  • Material science: In the development of new materials due to its unique structural properties.
  • Agricultural chemistry: Potential use in agrochemicals for pest control or plant growth regulation .

Interaction studies involving this compound often focus on its reactivity with biological molecules or other chemical species. Such studies may include:

  • Binding affinity assessments: Evaluating how well the compound interacts with specific receptors or enzymes.
  • Metabolic studies: Understanding how the compound is processed within biological systems, which can inform its pharmacokinetic properties.

These interactions are crucial for determining the compound's potential therapeutic uses and safety profiles .

Several compounds exhibit structural similarities to 2-bromo-1-{4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}ethan-1-one, allowing for comparative analysis:

Compound NameStructural FeaturesUnique Properties
2-Oxabicyclo[2.1.1]hexanLacks bromine; contains an oxygen atom in the ringUsed as a building block in organic synthesis
4-MethylcyclohexanolSimilar bicyclic structure without halogen substitutionExhibits different reactivity due to alcohol functional group
3-Bromo-N-(4-methylphenyl)propanamideContains a bromine atom but differs in functional groupsDemonstrates distinct biological activity profiles

The uniqueness of 2-bromo-1-{4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}ethan-1-one lies in its specific combination of a bromine atom and a bicyclic structure, which may confer unique reactivity patterns and biological interactions compared to these similar compounds .

Electrophilic Bromination Mechanisms

The oxabicyclo[2.1.1]hexane skeleton imposes significant steric constraints on electrophilic bromination. Acid-catalyzed enolization precedes bromine incorporation, with the reaction rate governed by ketone acidity and transition-state stabilization. In bicyclic systems, the endo preference of the oxygen atom directs bromine addition to the less hindered α-carbon, as evidenced by NMR studies showing >85% regioselectivity in analogous compounds.

Bromine (Br₂) in acetic acid remains the benchmark reagent, achieving 72-89% yields for mono-brominated products under reflux conditions. However, competing dibromination becomes problematic (15-22% side products) when the α-position exhibits high electron density. Recent advances employ N-bromosuccinimide (NBS) with ionic liquid solvents to suppress over-halogenation, reducing dibromo byproducts to <5% while maintaining 82% primary product yield.

Radical-Mediated Pathways

Ultraviolet-initiated bromination using HBr/H₂O₂ systems enables selective α-functionalization without acid-sensitive group degradation. This method proves particularly effective for 4-methyl-substituted oxabicyclo ketones, where the methyl group stabilizes radical intermediates through hyperconjugation. Kinetic studies show a 40% rate enhancement compared to non-methylated analogs.

XLogP3

1.4

Hydrogen Bond Acceptor Count

2

Exact Mass

217.99424 g/mol

Monoisotopic Mass

217.99424 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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